molecular formula C29H21N5O B10879951 4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B10879951
M. Wt: 455.5 g/mol
InChI Key: JTZUWCADJYKDHL-UHFFFAOYSA-N
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Description

4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that features a benzotriazole moiety, a phenoxy group, and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the benzotriazole derivative with 4-(2-phenylpropan-2-yl)phenol under basic conditions.

    Introduction of Nitrile Groups: The final step involves the introduction of nitrile groups. This can be done by reacting the intermediate compound with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitrile groups to amines.

    Substitution: The benzotriazole and phenoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Oxidized derivatives with carboxylic acid or ketone groups.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Compounds with different functional groups replacing the benzotriazole or phenoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitrile groups and benzotriazole moiety can interact with biological targets, leading to interesting pharmacological effects.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrile groups can form interactions with metal ions or active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: This compound also contains a benzotriazole moiety and phenyl groups, but differs in the positioning and number of substituents.

    4-(1H-benzimidazol-2-yl)benzaldehyde: Similar in having a heterocyclic moiety attached to a benzene ring, but with different functional groups.

Uniqueness

4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of benzotriazole, phenoxy, and nitrile groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C29H21N5O

Molecular Weight

455.5 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C29H21N5O/c1-29(2,22-8-4-3-5-9-22)23-12-14-24(15-13-23)35-28-17-21(19-31)20(18-30)16-27(28)34-26-11-7-6-10-25(26)32-33-34/h3-17H,1-2H3

InChI Key

JTZUWCADJYKDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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